7-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethoxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethoxy]-2H-chromen-2-one is a complex organic compound that features both indole and chromenone moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethoxy]-2H-chromen-2-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Formation of the Chromenone Moiety: The chromenone ring can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Coupling of Indole and Chromenone Moieties: The final step involves the coupling of the indole and chromenone moieties through an ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethoxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole and chromenone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted indole and chromenone derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethoxy]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities.
Material Science: It is explored for use in organic electronics and photonics due to its unique electronic properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 7-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbaldehyde and indole-3-acetic acid share structural similarities with the indole moiety of 7-[2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethoxy]-2H-chromen-2-one.
Chromenone Derivatives: Compounds such as 4-hydroxy-2-quinolone and coumarin share structural similarities with the chromenone moiety.
Uniqueness
The uniqueness of this compound lies in its combined indole and chromenone structure, which imparts unique biological and chemical properties not found in simpler indole or chromenone derivatives .
Properties
Molecular Formula |
C22H19NO4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-[2-oxo-2-(1,2,6-trimethylindol-3-yl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C22H19NO4/c1-13-4-8-17-18(10-13)23(3)14(2)22(17)19(24)12-26-16-7-5-15-6-9-21(25)27-20(15)11-16/h4-11H,12H2,1-3H3 |
InChI Key |
JQYBONBGMBDKCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.